![molecular formula C26H26ClN3O3 B5038937 N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide](/img/structure/B5038937.png)
N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide inhibits the transcription factor NF-κB, which plays a key role in regulating immune and inflammatory responses. NF-κB is activated by various stimuli, including cytokines, growth factors, and bacterial and viral products. Once activated, NF-κB translocates to the nucleus and induces the expression of genes involved in inflammation, cell survival, and proliferation. N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide inhibits NF-κB by binding to the IKKβ kinase, which is required for the activation of NF-κB. By inhibiting IKKβ, N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide prevents the activation of NF-κB and reduces the expression of pro-inflammatory and pro-survival genes.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in vitro and in vivo. N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which tumors develop new blood vessels. In addition, N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide has been shown to reduce the production of autoantibodies in animal models of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well characterized. However, there are also some limitations to using N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide in lab experiments. It is a relatively non-specific inhibitor that can also inhibit other kinases besides IKKβ. In addition, its effects may be cell type-dependent, and its efficacy may vary depending on the disease model being studied.
Orientations Futures
There are several future directions for the study of N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide. One area of research is the development of more specific inhibitors of NF-κB that can target specific subunits or upstream regulators of the pathway. Another area of research is the combination of N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, the potential use of N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide in clinical trials for various diseases, including cancer and autoimmune disorders, should be further explored.
Conclusion
In conclusion, N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide is a small molecule inhibitor of NF-κB that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action is well characterized, and it has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. While there are some limitations to using N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide in lab experiments, there are also several future directions for its study, including the development of more specific inhibitors and the exploration of its potential use in clinical trials.
Méthodes De Synthèse
N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide can be synthesized using a multi-step process starting from 3-chloro-4-methylbenzoic acid. The first step involves the conversion of the acid into an acid chloride using thionyl chloride. The acid chloride is then reacted with 4-morpholineethanol to form the corresponding morpholine ester. The morpholine ester is then treated with 4-(phenylamino)benzoic acid to form the desired benzamide product. Finally, the phenylacetyl group is introduced using acetic anhydride and pyridine.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, including breast cancer, prostate cancer, and multiple myeloma. N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and colitis. In addition, N-(3-chloro-4-methylphenyl)-2-(4-morpholinyl)-5-[(phenylacetyl)amino]benzamide has been studied for its potential use in treating autoimmune disorders, such as multiple sclerosis and lupus.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-morpholin-4-yl-5-[(2-phenylacetyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O3/c1-18-7-8-21(17-23(18)27)29-26(32)22-16-20(9-10-24(22)30-11-13-33-14-12-30)28-25(31)15-19-5-3-2-4-6-19/h2-10,16-17H,11-15H2,1H3,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTOYHIBEICDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)CC3=CC=CC=C3)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-morpholin-4-yl-5-[(2-phenylacetyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038855.png)
![4-(methylthio)-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B5038868.png)
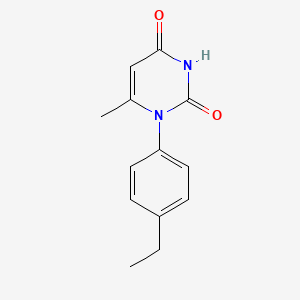
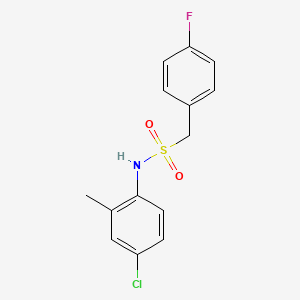
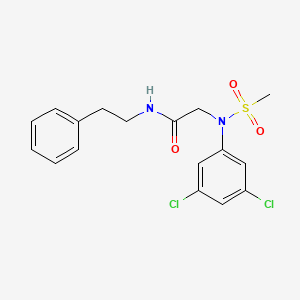
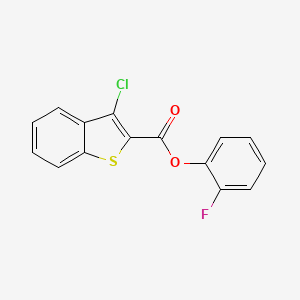
![N-[2-(1-naphthyloxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5038889.png)

![N~4~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5038910.png)
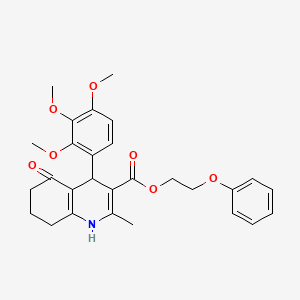
![N-{[(3-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5038929.png)
![5-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B5038930.png)
![3-bromo-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5038941.png)
![2,2,3,3-tetrafluoro-N,N'-bis[1-(hydroxymethyl)propyl]succinamide](/img/structure/B5038946.png)